molecular formula C19H18N2O2 B13400984 2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide

2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide

Cat. No.: B13400984
M. Wt: 306.4 g/mol
InChI Key: BZBYYTSHGRKCJJ-UHFFFAOYSA-N
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Description

H-tyr-betana, also known as L-tyrosyl-beta-naphthylamide, is a synthetic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . This compound is derived from tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-tyr-betana typically involves the coupling of tyrosine with beta-naphthylamine. This can be achieved through solid-phase peptide synthesis (SPPS), which involves the following steps:

Industrial Production Methods

Industrial production of H-tyr-betana follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

H-tyr-betana undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-tyr-betana has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of novel materials and biochemical assays .

Mechanism of Action

The mechanism of action of H-tyr-betana involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target proteins, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-tyr-betana is unique due to its specific combination of tyrosine and beta-naphthylamine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications, particularly in studies of enzyme-substrate interactions and peptide synthesis .

Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBYYTSHGRKCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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